N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide

Catalog No.
S2811385
CAS No.
1797307-49-3
M.F
C12H19N3O2S
M. Wt
269.36
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)meth...

CAS Number

1797307-49-3

Product Name

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide

IUPAC Name

N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]methanesulfonamide

Molecular Formula

C12H19N3O2S

Molecular Weight

269.36

InChI

InChI=1S/C12H19N3O2S/c1-18(16,17)13-6-7-15-12(10-4-5-10)8-11(14-15)9-2-3-9/h8-10,13H,2-7H2,1H3

InChI Key

XOEADBGQVOCUJM-UHFFFAOYSA-N

SMILES

CS(=O)(=O)NCCN1C(=CC(=N1)C2CC2)C3CC3

solubility

soluble
  • Pyrazole ring

    Pyrazoles are a class of five-membered heterocyclic compounds with various applications in medicinal chemistry. They can act as building blocks for pharmaceuticals due to their ability to interact with biological targets PubChem: Pyrazole.

  • Sulfonamide group

    Sulfonamides are another functional group commonly found in medications. They can have various biological properties depending on the attached chemical groups Wikipedia: Sulfonamide: .

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a synthetic compound characterized by its unique structure, which includes a pyrazole ring substituted with dicyclopropyl groups and linked to a methanesulfonamide moiety. This compound is notable for its potential biological activities and applications in medicinal chemistry. The presence of the dicyclopropyl groups contributes to its steric properties, while the methanesulfonamide group enhances its solubility and reactivity, making it an interesting candidate for further research in various fields such as pharmacology and materials science.

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to sulfonic acid derivatives.
  • Reduction: It can be reduced using lithium aluminum hydride, resulting in amine derivatives.
  • Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, particularly when reacted with amines or thiols under basic conditions.

These reactions highlight the compound's versatility and potential for further functionalization.

Research indicates that N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide exhibits various biological activities. It has been explored for its potential therapeutic properties, including anti-inflammatory and anticancer effects. The mechanism of action likely involves interaction with specific molecular targets such as enzymes or receptors, which may alter their activity and lead to desired biological effects. This compound's unique structural features may enhance its binding affinity and specificity compared to other similar compounds .

The synthesis of N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide typically involves several key steps:

  • Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring.
  • Ethyl Linkage Introduction: This is achieved through a reaction with an ethylating agent.
  • Sulfonation: The final step involves treating the ethyl-substituted pyrazole with methanesulfonyl chloride in the presence of a base to yield the desired sulfonamide product.

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide has several applications across different fields:

  • Medicinal Chemistry: Investigated for potential therapeutic uses due to its biological activities.
  • Material Science: Used as a building block for synthesizing more complex heterocyclic compounds.
  • Catalysis: Explored as a catalyst in various

Interaction studies have focused on how N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide interacts with biological targets. Its sulfonamide group can mimic natural substrates, allowing it to bind effectively to enzyme active sites. This binding can inhibit enzymatic activity, disrupting metabolic pathways relevant to various diseases. Research continues to explore these interactions to better understand the compound's therapeutic potential .

Several compounds share structural similarities with N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)methanesulfonamideContains dimethyl substitutions instead of dicyclopropylDiffering steric hindrance and potential reactivity
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamideFeatures a benzenesulfonamide groupVariation in solubility and biological activity
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(methylthio)nicotinamideContains a methylthio groupPotentially different pharmacological profiles

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide is unique due to its specific combination of structural features that contribute to distinct chemical reactivity and biological activity compared to these similar compounds .

XLogP3

0.4

Dates

Last modified: 08-17-2023

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